molecular formula C9H16N2O2 B573722 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) CAS No. 181468-31-5

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)

Cat. No.: B573722
CAS No.: 181468-31-5
M. Wt: 184.239
InChI Key: KOSUWMCFGPNUSR-LURJTMIESA-N
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Description

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a synthetic organic compound belonging to the class of piperazinediones. These compounds are characterized by a piperazine ring with two ketone groups at the 2 and 5 positions. The specific structure of this compound includes diethyl and methyl substituents, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-piperazinediones typically involves the cyclization of appropriate diamines with diketones or diesters. For 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI), a possible synthetic route could involve:

    Starting Materials: Diethylamine, methylamine, and a suitable diketone or diester.

    Reaction Conditions: The reaction may be carried out in an inert atmosphere, using solvents like ethanol or methanol, and may require heating to facilitate cyclization.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Potentially forming N-oxides.

    Reduction: Reducing the ketone groups to alcohols.

    Substitution: Reactions at the diethyl and methyl substituents.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield alcohol derivatives.

Scientific Research Applications

2,5-Piperazinedione derivatives are of interest in various fields:

    Chemistry: As intermediates in organic synthesis.

    Biology: Potential use as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action for 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Piperazinedione,3,3-dimethyl-: Similar structure but with different substituents.

    2,5-Piperazinedione,3,3-diethyl-: Lacks the methyl group.

    2,5-Piperazinedione,3,3-dipropyl-: Different alkyl substituents.

Uniqueness

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These differences can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

181468-31-5

Molecular Formula

C9H16N2O2

Molecular Weight

184.239

IUPAC Name

(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

KOSUWMCFGPNUSR-LURJTMIESA-N

SMILES

CCC1(C(=O)NC(C(=O)N1)C)CC

Origin of Product

United States

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